Ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate
Overview
Description
Ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound features a thiazole ring substituted with a tert-butylphenyl group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate typically involves the condensation of 4-(tert-butyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to the thiazole ring using an appropriate cyclizing agent such as bromine or iodine in the presence of a base. The final step involves esterification with ethyl bromoacetate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl acetate moiety can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Hydrochloric acid, sodium hydroxide, water, and ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The tert-butylphenyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The ethyl acetate moiety can undergo hydrolysis to release the active carboxylic acid, which can further interact with molecular targets.
Comparison with Similar Compounds
Ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate can be compared with other thiazole derivatives such as:
Ethyl 2-{2-[4-methylphenyl]-1,3-thiazol-4-yl}acetate: Similar structure but with a methyl group instead of a tert-butyl group, leading to different lipophilicity and biological activity.
Ethyl 2-{2-[4-chlorophenyl]-1,3-thiazol-4-yl}acetate: Contains a chlorine atom, which can influence its reactivity and interaction with biological targets.
Ethyl 2-{2-[4-phenyl]-1,3-thiazol-4-yl}acetate:
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-(4-tert-butylphenyl)-1,3-thiazol-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-5-20-15(19)10-14-11-21-16(18-14)12-6-8-13(9-7-12)17(2,3)4/h6-9,11H,5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWYLZBYOBLIOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384019 | |
Record name | ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680215-69-4 | |
Record name | ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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